molecular formula C9H13NO2 B8296056 4-Ethoxy-3-methoxy-2-methyl-pyridine CAS No. 107512-36-7

4-Ethoxy-3-methoxy-2-methyl-pyridine

Cat. No. B8296056
Key on ui cas rn: 107512-36-7
M. Wt: 167.20 g/mol
InChI Key: YCXLYVZFTPPENO-UHFFFAOYSA-N
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Patent
US04738975

Procedure details

4-Chloro-3-methoxy-2-methylpyridine (3.14 g) was added to a solution of sodium (2.0 g) in ethanol (30 ml), and the solution was refluxed by heating for 10 hours. The solvent was evaporated and the residue was added to ice water, which was extracted with chloroform, washed with water, dried and evaporated. The residue was purified by column chromatography on silica gel, to give 4-ethoxy-3-methoxy-2-methyl-pyridine (2.6 g) as a light brown oil.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[Na].[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10])[CH3:13] |^1:10|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C)OC
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to ice water, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=NC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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